(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one is a complex organic compound notable for its unique structural features, which include a benzofuran core and a benzo[d][1,3]dioxole moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. The compound is classified under the category of benzofuran derivatives, which are known for their diverse pharmacological applications.
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one can be achieved through several synthetic routes. A common method involves the condensation reaction between appropriate precursors that contain the benzofuran and benzo[d][1,3]dioxole moieties.
The molecular structure of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one features:
The compound's structural formula can be represented as C17H12O5. The InChI key for this compound is InChI=1S/C17H12O5/c1-9-12(18)4-3-11-16(19)15(22-17(9)11)7-10-2-5-13-14(6-10)21-8-20-13/h2-7,18H,8H2,1H3/b15-7-.
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one can undergo various chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reagents and conditions used during the reactions.
The compound exhibits typical characteristics of organic molecules with a solid state at room temperature. Its melting point and solubility characteristics would need to be determined experimentally but are expected to align with related benzofuran derivatives.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming its structure and purity.
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one has several potential applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4